

Reltecimod in Necrotizing Soft Tissue Infections: A Comparative Analysis Against Standard of Care

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Compound of Interest		
Compound Name:	Reltecimod	
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A Guide for Researchers and Drug Development Professionals

Necrotizing soft tissue infections (NSTIs) are rapidly progressing bacterial infections characterized by extensive tissue necrosis and a high risk of morbidity and mortality.[1][2] The cornerstone of current standard of care for NSTI is prompt and aggressive surgical debridement, broad-spectrum antibiotic therapy, and intensive supportive care to manage systemic toxicity and organ dysfunction.[1][2][3] Despite these interventions, mortality rates remain high.[1] **Reltecimod** (formerly AB103) has emerged as a novel adjunctive therapy aimed at modulating the host's inflammatory response to the infection. This guide provides a detailed comparison of **Reltecimod** with the standard of care in NSTI, supported by data from clinical trials.

Overview of Reltecimod

Reltecimod is a synthetic peptide that acts as a CD28 T-lymphocyte receptor mimetic.[4][5][6] Its mechanism of action involves binding to the dimer interface of CD28 on T-cells, thereby modulating the T-cell co-stimulatory pathway.[7][8] This action is intended to attenuate the dysregulated and excessive inflammatory response, often referred to as a "cytokine storm," which is a hallmark of severe infections like NSTI and a primary driver of organ failure.[6][7] By



modulating this early step in the immune cascade, **Reltecimod** aims to reduce the severity of organ dysfunction without causing broad immunosuppression.[7][9]

Standard of Care for NSTI

The established standard of care for necrotizing soft tissue infections is a multi-faceted approach that includes:

- Early and Aggressive Surgical Debridement: This is the most critical component, involving the surgical removal of all necrotic and infected tissue.[1][2][10] Multiple debridements are often necessary to control the infection.[1]
- Broad-Spectrum Antibiotics: Immediate administration of intravenous antibiotics is crucial to combat the causative bacteria.[1][3] The initial choice of antibiotics is typically broad to cover a range of potential pathogens and is later tailored based on culture results.[3]
- Hemodynamic and Organ Support: Patients with NSTI frequently develop sepsis and multiorgan dysfunction, requiring intensive care unit (ICU) management. This includes fluid resuscitation, vasopressors to maintain blood pressure, mechanical ventilation, and renal replacement therapy as needed.[1]

Clinical Trial Data: Reltecimod vs. Placebo in Conjunction with Standard of Care

The primary evidence for **Reltecimod**'s efficacy comes from a multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trial (ACCUTE trial).[4][9] In this study, patients with NSTI received a single intravenous dose of **Reltecimod** (0.5 mg/kg) or placebo within six hours of diagnosis, in addition to receiving the standard of care.[4][5]

Efficacy Endpoints

The following tables summarize the key quantitative outcomes from the ACCUTE trial. The study utilized two analysis populations: the modified Intent-to-Treat (mITT) population, which included all randomized patients who received the study drug, and the per-protocol (PP) population, which excluded patients with major protocol violations.[5]

Table 1: Necrotizing Infection Clinical Composite Endpoint (NICCE) Success[4][5]



Population	Reltecimod (Success Rate)	Placebo (Success Rate)	P-value
mITT	48.6%	39.9%	0.135
PP	54.3%	40.3%	0.021

NICCE was a composite endpoint defined as being alive at day 28, requiring three or fewer debridements, having no amputation beyond the first operation, and resolution of organ dysfunction by day 14.[4][11]

Table 2: Resolution of Organ Dysfunction[4][5]

Population	Reltecimod (Resolution Rate)	Placebo (Resolution Rate)	P-value
mITT	65.1%	52.6%	0.041
PP	70.9%	53.4%	0.005

Resolution of organ dysfunction was a key component of the composite endpoint and was also analyzed as a standalone outcome.[4]

Table 3: 28-Day Mortality[4][5]

Treatment Group	Mortality Rate
Reltecimod	15%
Placebo	15%

There was no difference in the 28-day mortality rate between the two groups.[4][5]

Experimental Protocols ACCUTE Phase 3 Clinical Trial Methodology

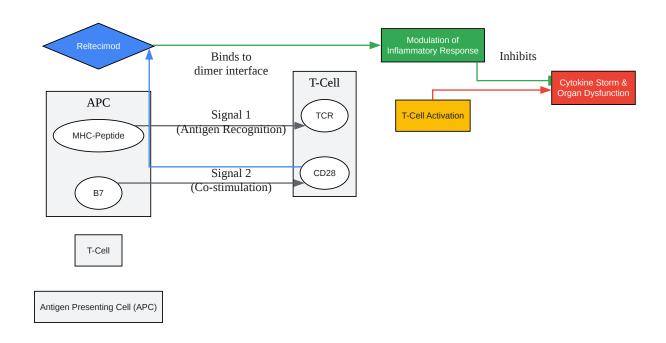
• Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[4][5]



- Patient Population: Adults with a surgical confirmation of necrotizing soft tissue infection and evidence of organ dysfunction, defined by a modified Sequential Organ Failure Assessment (mSOFA) score of ≥3.[4][5][12]
- Intervention: A single intravenous dose of **Reltecimod** (0.5 mg/kg) or a matching placebo administered within 6 hours of the initial surgical debridement.[4][13] All patients received the standard of care, including surgical debridement, antibiotics, and supportive therapy.[11]
- Primary Endpoint: The primary endpoint was a composite of clinical parameters known as the Necrotizing Infection Clinical Composite Endpoint (NICCE). A patient was considered a "responder" if they met all of the following criteria:
 - Alive at Day 28.
 - Required three or fewer surgical debridements by Day 14.
 - Did not undergo amputation after the first surgical procedure.
 - Achieved resolution of organ dysfunction by Day 14, defined as a mSOFA score of ≤1 and a reduction of ≥3 points from baseline.[11]
- Statistical Analysis: The primary analysis was conducted on the modified Intent-to-Treat (mITT) population. A pre-specified per-protocol (PP) analysis was also performed.[5]

Visualizations Signaling Pathway of Reltecimod



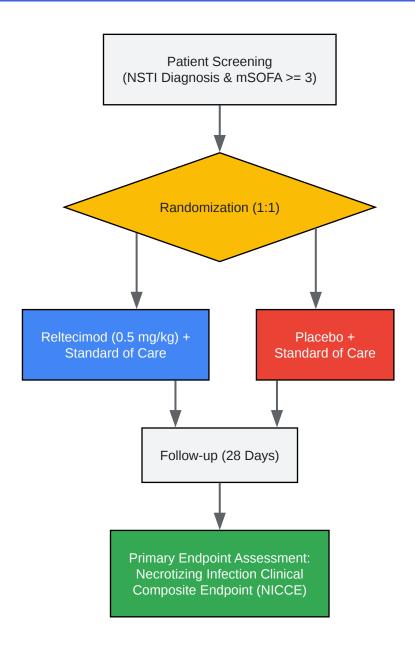


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Caption: Reltecimod's mechanism of action in modulating T-cell activation.

Experimental Workflow of the ACCUTE Clinical Trial





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Caption: Workflow of the ACCUTE Phase 3 clinical trial for **Reltecimod** in NSTI.

Conclusion

The addition of a single dose of **Reltecimod** to the standard of care for necrotizing soft tissue infections did not result in a statistically significant improvement in the primary composite endpoint in the modified Intent-to-Treat population of the ACCUTE trial.[4][5] However, a significant improvement in this endpoint was observed in the per-protocol analysis.[4][5]



Importantly, **Reltecimod** was associated with a statistically significant improvement in the resolution of organ dysfunction in both the mITT and PP populations.[4][5][14] This suggests a potential benefit of **Reltecimod** in mitigating the systemic effects of NSTI. There was no difference in 28-day mortality between the **Reltecimod** and placebo groups.[4][5] **Reltecimod** was well-tolerated, with an adverse event profile similar to that of the placebo.[14]

For researchers and drug development professionals, these findings indicate that while **Reltecimod** did not meet its primary endpoint in the broader patient population, its positive effect on organ dysfunction warrants further investigation. Future studies could explore its efficacy in specific subgroups of NSTI patients or in different dosing regimens. The ACCUTE trial also highlights the challenges of conducting clinical trials in this severe and heterogeneous disease, and the importance of robust and clinically meaningful endpoints. The FDA has accepted the New Drug Application for **Reltecimod** for the treatment of suspected organ dysfunction or failure in patients with NSTI, with a decision expected in late 2021.[7]

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